methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride
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Overview
Description
Methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride is a chemical compound with a complex structure It is characterized by the presence of an amino group, a methyl ester, and a hydrochloride salt
Mechanism of Action
Target of Action
The primary targets of EN300-7536158 are currently unknown. The compound is a part of the N-Nitrosamines class , which have been linked to an elevated risk of several cancers, especially in case of continuous intake .
Mode of Action
N-nitrosamines, the class of compounds to which en300-7536158 belongs, can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
N-nitrosamines are known to interact with the cytochrome p450 system, leading to the production of cancerogenic diazonium salts . These salts can alkylate DNA, potentially leading to mutations and cancer .
Pharmacokinetics
It is known that the compound is a powder at room temperature . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as their impact on bioavailability, are currently unknown.
Result of Action
N-nitrosamines, the class of compounds to which en300-7536158 belongs, have been linked to an elevated risk of several cancers . This suggests that the compound may have carcinogenic effects.
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride typically involves several steps. One common method includes the esterification of 3-amino-2,2,4-trimethylpentanoic acid with methanol in the presence of a strong acid catalyst. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions to form amides or sulfonamides.
Major Products
The major products formed from these reactions include nitroso compounds, alcohols, amides, and sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl group compounds: These compounds have similar structural features but differ in their chemical properties due to the presence of fluorine atoms.
Methyl esters: Compounds like methyl methacrylate share the ester functional group but have different applications and reactivity.
Uniqueness
Methyl(3R)-3-amino-2,2,4-trimethylpentanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (3R)-3-amino-2,2,4-trimethylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)9(3,4)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRFZZMJCUUYIJ-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C)(C)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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